REACTION_CXSMILES
|
[NH2:1][C:2]1[C:3]([Cl:12])=[C:4]([CH:8]=[C:9]([Cl:11])[CH:10]=1)[C:5]([OH:7])=[O:6].S(=O)(=O)(O)O.[OH-].[Na+].[CH3:20]O>O>[NH2:1][C:2]1[C:3]([Cl:12])=[C:4]([CH:8]=[C:9]([Cl:11])[CH:10]=1)[C:5]([O:7][CH3:20])=[O:6] |f:2.3|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
NC=1C(=C(C(=O)O)C=C(C1)Cl)Cl
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
stirred for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Reaction
|
Type
|
EXTRACTION
|
Details
|
Mixture was extracted with ethyl acetate×3
|
Type
|
CUSTOM
|
Details
|
Solvent was removed
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C(=C(C(=O)OC)C=C(C1)Cl)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.2 g | |
YIELD: PERCENTYIELD | 79% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |